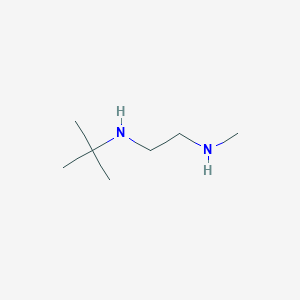

N-tert-Butyl-N'-methyl ethylenediamine

Übersicht

Beschreibung

N-tert-Butyl-N’-methyl ethylenediamine, also known as N,N’-di-tert-butylethylenediamine , is a chemical compound with the molecular formula C₇H₁₈N₂ . It falls under the category of amines and is commonly used in proteomics research .

Molecular Structure Analysis

The molecular structure of N-tert-Butyl-N’-methyl ethylenediamine consists of two tert-butyl groups ((CH₃)₃CNHCH₂CH₂NHC(CH₃)₃ ) attached to the ethylenediamine core. The compound’s molecular weight is approximately 130.23 g/mol .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Enhancing Chemical Reactions

Research by Stamos et al. (1997) demonstrates the role of tert-butylpyridine, a compound structurally similar to N-tert-Butyl-N'-methyl ethylenediamine, as a beneficial additive in Ni(II)/Cr(II)-mediated coupling reactions. This additive promotes homogeneous reactions, improves reproducibility, and prevents homo-coupling of vinyl iodides or triflates, suggesting that N-tert-Butyl-N'-methyl ethylenediamine could potentially serve a similar role in facilitating or optimizing specific chemical reactions (Stamos et al., 1997).

Luminescent Labels and Diagnostics

Li and Selvin (1997) explored the use of lanthanide chelates, including those involving ethylenediamine derivatives, for creating luminescent labels. These compounds, which can bind to terbium or europium, offer potential for nonisotopic labels and long-lifetime fluorophores in imaging and diagnostics. Their research suggests that ethylenediamine derivatives, including possibly N-tert-Butyl-N'-methyl ethylenediamine, could be valuable in developing new diagnostic tools and imaging technologies (Li & Selvin, 1997).

Material Science and Catalysis

In material science and catalysis, the work of Runte et al. (1996) on the synthesis of yttrium–salen complexes, utilizing ethylenediamine derivatives, highlights the potential of N-tert-Butyl-N'-methyl ethylenediamine in synthesizing novel materials and catalysts. These complexes have applications in polymerization and other catalytic processes, suggesting that similar derivatives could be used to develop new catalytic agents or materials with unique properties (Runte et al., 1996).

Environmental and Health Implications

Research into the environmental and health impacts of related compounds, such as the assessment of genotoxicity of methyl-tert-butyl ether and related substances by Chen et al. (2008), informs the safety and ecological considerations of using N-tert-Butyl-N'-methyl ethylenediamine and similar chemicals. Understanding these impacts is crucial for developing safer chemicals and mitigating potential environmental harm (Chen et al., 2008).

Eigenschaften

IUPAC Name |

N'-tert-butyl-N-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-7(2,3)9-6-5-8-4/h8-9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHFZYFZIWRXEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428258 | |

| Record name | N-tert-Butyl-N'-methyl ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-Butyl-N'-methyl ethylenediamine | |

CAS RN |

89893-79-8 | |

| Record name | N-tert-Butyl-N'-methyl ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

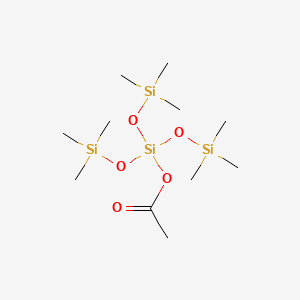

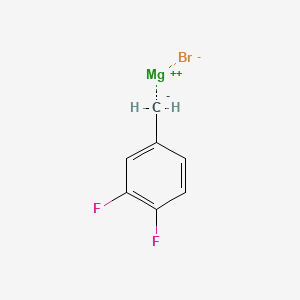

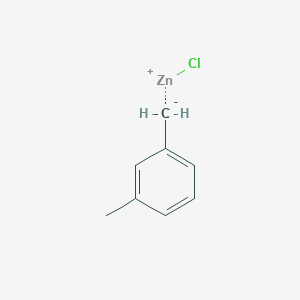

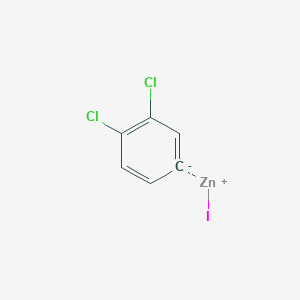

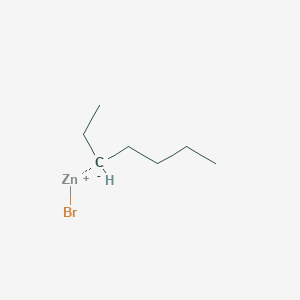

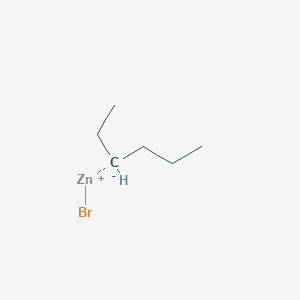

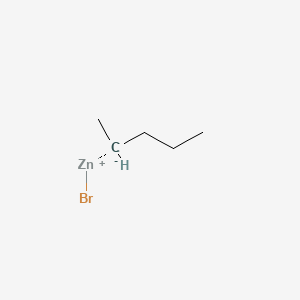

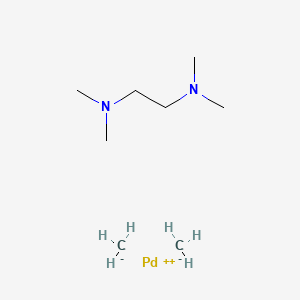

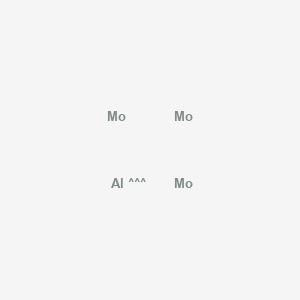

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

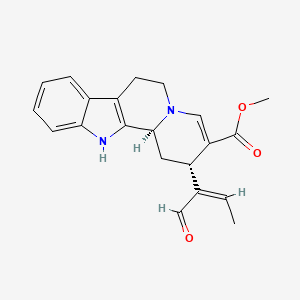

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6H-Dibenzo[b,h]carbazole](/img/structure/B1599436.png)